
5-amino-4-oxo(513C)pentanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
5-amino-4-oxo(513C)pentanoic acid;hydrochloride can be synthesized from levulinic acid through a series of chemical reactions. The process involves esterification and bromination to produce methyl 5- or 3-bromolevulinates. These intermediates are then reacted with potassium phthalimide in the presence of dimethylformamide (DMF), followed by acidolysis to yield the final product with an overall yield of 44% .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-amino-4-oxo(513C)pentanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and anhydrides are employed for substitution reactions
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted amino acids and derivatives
Scientific Research Applications
5-amino-4-oxo(513C)pentanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: Employed in studies related to amino acid metabolism and enzyme activity.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic agent in medical imaging.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-amino-4-oxo(513C)pentanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a precursor in the biosynthesis of heme, an essential component of hemoglobin and other heme-containing proteins. The compound is converted to aminolevulinic acid, which then undergoes a series of enzymatic reactions to form heme .
Comparison with Similar Compounds
Similar Compounds
5-Aminolevulinic acid: A closely related compound with similar biochemical properties.
4-Oxopentanoic acid: Shares structural similarities but lacks the amino group.
Levulinic acid: The parent compound from which 5-amino-4-oxo(513C)pentanoic acid;hydrochloride is derived
Uniqueness
This compound is unique due to its specific isotopic labeling with carbon-13, which makes it valuable in tracer studies and metabolic research. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications .
Properties
CAS No. |
52065-79-9 |
|---|---|
Molecular Formula |
C5H10ClNO3 |
Molecular Weight |
168.58 g/mol |
IUPAC Name |
5-amino-4-oxo(513C)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H/i3+1; |
InChI Key |
ZLHFONARZHCSET-FJUFCODESA-N |
Isomeric SMILES |
C(CC(=O)O)C(=O)[13CH2]N.Cl |
Canonical SMILES |
C(CC(=O)O)C(=O)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



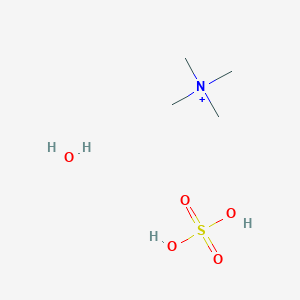
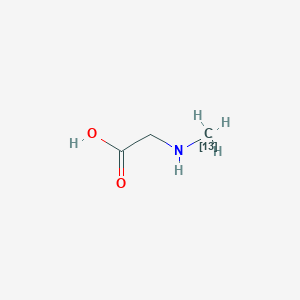
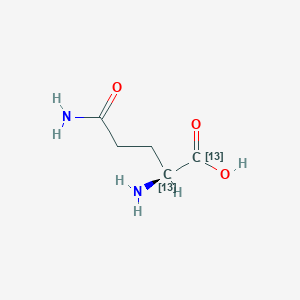

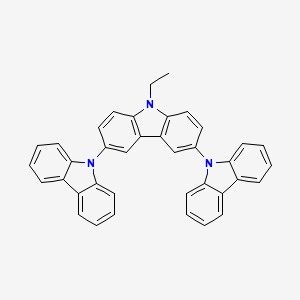
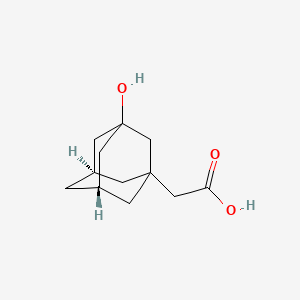

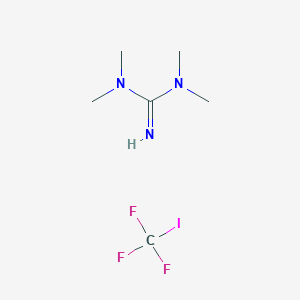
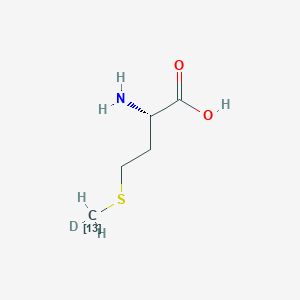

![4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanoic acid](/img/structure/B12058962.png)
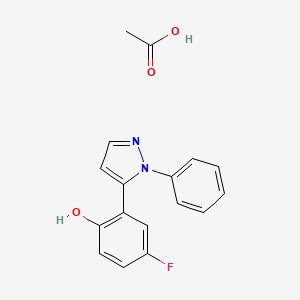
![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12058982.png)
